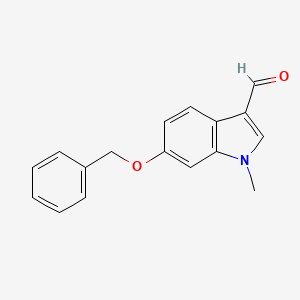

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-6-phenylmethoxyindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHSLEJKTVSULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

This technical guide details the chemical structure, synthesis, and application of 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the design of antiviral therapeutics and kinase inhibitors.

Executive Summary

This compound is a trisubstituted indole derivative serving as a versatile pharmacophore in medicinal chemistry. Characterized by an electron-rich indole core, a reactive formyl handle at C3, and a lipophilic benzyloxy ether at C6, this molecule bridges the gap between simple heterocycles and complex bioactive scaffolds. It is extensively utilized in the synthesis of indole-based protease inhibitors (targeting SARS-CoV-2 Mpro and HIV-1 protease) and anti-inflammatory agents acting via the lipoxygenase pathway.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 265.31 g/mol |

| Core Scaffold | Indole (1H-Benzo[b]pyrrole) |

| Key Substituents | N1-Methyl, C3-Formyl, C6-Benzyloxy |

| Precursor CAS | 92855-64-6 (Non-methylated analog) |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |

| Appearance | Pale yellow to tan crystalline solid |

Structural Analysis & Pharmacophore Mapping

The molecule's utility stems from its three distinct functional domains, allowing for orthogonal chemical modifications:

-

The Electrophilic Handle (C3-Formyl): The aldehyde group is the primary site for carbon-carbon bond formation (e.g., Knoevenagel condensation) or reductive amination, enabling the extension of the carbon skeleton into tryptamine or acrylic acid derivatives.

-

The Lipophilic Tail (C6-Benzyloxy): This bulky ether group provides steric volume and hydrophobic interaction potential, crucial for occupying deep hydrophobic pockets in enzyme active sites (e.g., the S2 pocket of proteases).

-

The N-Methyl Cap (N1-Methyl): Methylation prevents hydrogen bonding at the indole nitrogen, improving membrane permeability and metabolic stability by blocking N-glucuronidation.

Synthesis Protocol

The synthesis follows a robust two-stage workflow: Vilsmeier-Haack Formylation followed by N-Methylation . While the order can be reversed, formylating the N-H indole first is often preferred to utilize the directing effect of the free NH and simplify purification.

Stage 1: Vilsmeier-Haack Formylation

Transformation of 6-benzyloxyindole to 6-benzyloxy-1H-indole-3-carbaldehyde.

Reagents: Phosphoryl chloride (POCl

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (75 mL) to 0–5 °C under N

. -

Add POCl

(1.25 eq) dropwise over 60 mins.[1] Critical: Maintain temp < 5 °C to prevent thermal decomposition. -

Stir for 30 mins to generate the chloroiminium ion (Vilsmeier reagent).

-

-

Formylation:

-

Hydrolysis & Workup:

Stage 2: N-Methylation

Transformation to this compound.

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium Carbonate (K

-

Deprotonation:

-

Dissolve the Stage 1 product (1.0 eq) in anhydrous DMF.

-

Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

-

Observation: Evolution of H

gas indicates formation of the indolyl anion. Stir for 30 mins.

-

-

Alkylation:

-

Add Methyl Iodide (1.5 eq) dropwise.

-

Stir at room temperature for 3 hours. Monitor by TLC (shift in R

due to loss of H-bond donor).

-

-

Isolation:

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanistic flow from Vilsmeier reagent formation to final N-methylation.

Analytical Characterization

Validation of the structure relies on identifying specific NMR signals that confirm the presence of the three key moieties.

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde | 9.85 – 9.95 ppm | Singlet (s) | 1H | CHO at C3 |

| Aromatic | 8.10 – 8.20 ppm | Doublet (d) | 1H | H4 (Deshielded by C=O) |

| Aromatic | 7.30 – 7.50 ppm | Multiplet (m) | 5H | Phenyl (Benzyloxy) |

| Benzylic | 5.15 ppm | Singlet (s) | 2H | O-CH |

| N-Methyl | 3.80 – 3.85 ppm | Singlet (s) | 3H | N-CH |

Mass Spectrometry (ESI+):

-

Expected [M+H]

: 266.12 m/z. -

Fragment ions may show loss of the benzyl group (91 m/z tropylium ion).

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating libraries of bioactive compounds.

A. Knoevenagel Condensation (Protease Inhibitors)

Reaction with active methylene compounds (e.g., malonic acid, cyanoacetate) yields indolyl-acrylates . These derivatives mimic the peptide backbone in protease inhibitors, fitting into the S1/S2 pockets of enzymes like SARS-CoV-2 Mpro.

B. Reductive Amination (CNS Active Agents)

Condensation with amines followed by reduction (NaBH

C. Schiff Base Formation

Reaction with hydrazines or amines creates Schiff bases, often screened for antifungal and antibacterial activity.

Figure 2: Downstream synthetic utility and therapeutic targets.

Safety & Handling

-

Hazards: The compound is an organic aldehyde and indole derivative. It acts as a skin and eye irritant (H315, H319).[7]

-

Sensitization: Potential skin sensitizer due to the aldehyde group.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Vilsmeier-Haack Reaction Mechanism & Protocol : Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

-

Synthesis of 6-Benzyloxyindole-3-carboxaldehyde : ChemicalBook CAS 92855-64-6 Entry. Accessed 2025.[7][1][5][8]

-

Indole-3-carbaldehyde Derivatives in Drug Design : Mini-Reviews in Medicinal Chemistry, "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde".

-

General Indole Methylation Protocols : BenchChem Protocol for Indole Functionalization.

-

NMR Spectral Data for Indole-3-carbaldehydes : Biological Magnetic Resonance Data Bank (BMRB).

Sources

- 1. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

6-benzyloxyindole-3-carboxaldehyde N-methyl derivative properties

An In-depth Technical Guide to 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

Introduction: The Indole-3-Carboxaldehyde Scaffold

The indole-3-carboxaldehyde framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents. The aldehyde group at the C-3 position serves as a versatile chemical handle for a wide array of transformations, while the indole nucleus itself is a critical pharmacophore for various biological targets. Modifications to the indole ring, such as substitution on the benzene portion or at the N-1 position, are common strategies to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on the N-methyl derivative of 6-benzyloxyindole-3-carboxaldehyde. The introduction of a methyl group at the N-1 position eliminates the hydrogen bond donor capability of the indole nitrogen, a modification that can significantly impact a molecule's solubility, membrane permeability, metabolic stability, and receptor binding affinity. The 6-benzyloxy substituent provides an additional site for chemical modification and influences the electronic properties of the indole ring system.

The Precursor: 6-Benzyloxy-1H-indole-3-carboxaldehyde

The synthesis of the target N-methyl derivative begins with the well-characterized precursor, 6-benzyloxy-1H-indole-3-carboxaldehyde.

Physicochemical and Spectroscopic Properties

6-Benzyloxy-1H-indole-3-carboxaldehyde is typically a light yellow to khaki solid.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 92855-64-6 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Melting Point | 215-216 °C | [1] |

| Appearance | Light yellow to khaki solid | [1] |

| Storage | 2-8°C, under inert gas | [1][3] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.94 (br s, 1H, NH), 9.87 (s, 1H, CHO), 8.15 (s, 1H, H-2), 7.96 (d, J=8.5 Hz, 1H, H-4), 7.47 (d, J=7.2 Hz, 2H, Ar-H), 7.40 (t, J=7.4 Hz, 2H, Ar-H), 7.33 (t, J=7.0 Hz, 1H, Ar-H), 7.08 (s, 1H, H-7), 6.95 (d, J=8.5 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂) |[1]

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 |[1]

-

HRMS (ESI) (m/z): Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019, Found: 252.1025 |[1]

Synthesis of 6-Benzyloxy-1H-indole-3-carboxaldehyde

The standard and most efficient method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃).

-

Reagent Preparation: In a three-necked round-bottom flask under an inert nitrogen atmosphere, charge N,N-dimethylformamide (DMF, 3 volumes relative to 6-benzyloxyindole).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C. Slowly add phosphoryl chloride (POCl₃, ~1.25 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Indole Addition: Once the POCl₃ addition is complete, add 6-benzyloxyindole (1.0 equivalent) portion-wise, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the dark-colored solution to warm slowly to room temperature and stir for 1 hour.

-

Workup and Quenching: Prepare a separate flask containing a cold (0-5 °C) aqueous solution of sodium hydroxide (~20% w/v). Slowly and carefully pour the reaction mixture into the stirred NaOH solution, controlling the addition rate to keep the temperature between 20-30 °C. A beige solid will precipitate.

-

Isolation: Heat the resulting slurry to ~90 °C for 15-30 minutes to remove residual dimethylamine. Cool the mixture to room temperature.

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water (2 x 4 volumes) and dry in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxy-1H-indole-3-carboxaldehyde.

Synthesis of 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde

The target compound is synthesized by the methylation of the precursor at the N-1 position. The indole N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent alkylation by an electrophilic methylating agent.

Causality Behind Experimental Choice

Several methods exist for indole N-alkylation. Classic methods often use strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) with methyl iodide (CH₃I).[4] While effective, these reagents require strictly anhydrous conditions and careful handling. A more practical and scalable method utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a mild base like potassium carbonate (K₂CO₃).[5][6][7] DMC is an environmentally benign "green" reagent, is inexpensive, and has low toxicity. The reaction proceeds efficiently for indoles bearing electron-withdrawing groups, such as the 3-carboxaldehyde, making this the preferred method.

Experimental Protocol: N-Methylation with Dimethyl Carbonate[5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-benzyloxy-1H-indole-3-carboxaldehyde (1.0 equivalent), potassium carbonate (K₂CO₃, ~0.75 equivalents), and N,N-dimethylformamide (DMF, ~7 volumes).

-

Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture to below 10 °C in an ice bath. Slowly add cold water (~20 volumes) to the flask.

-

Extraction: The product may precipitate as a solid or an oil. If it is an oil, extract the aqueous mixture with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate (3 x 20 volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Properties and Characterization of the N-Methyl Derivative

N-methylation significantly alters the physicochemical and spectroscopic properties of the indole scaffold.

Predicted Physicochemical Properties

The most significant change upon N-methylation is the loss of the N-H proton, which eliminates intermolecular hydrogen bonding. This is expected to decrease the melting point and increase solubility in non-polar organic solvents compared to the precursor. For reference, the parent indole-3-carboxaldehyde melts at 198 °C, whereas its N-methyl derivative melts at a much lower 70-72 °C.

Expected Spectroscopic Signatures

The successful N-methylation can be unequivocally confirmed by comparing the spectroscopic data of the product with that of the starting material.

| Spectroscopic Data | 6-Benzyloxy-1H-indole-3-carboxaldehyde (Precursor) | 6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde (Product - Expected) | Rationale for Change |

| ¹H NMR | N-H Signal: ~11.9 ppm (DMSO-d₆) | N-H Signal: Absent | Loss of the N-H proton. |

| N-CH₃ Signal: Absent | N-CH₃ Signal: Singlet, ~3.8-4.0 ppm | Appearance of the new N-methyl group. | |

| ¹³C NMR | N-CH₃ Signal: Absent | N-CH₃ Signal: ~32-34 ppm | Appearance of the new N-methyl carbon. |

| IR Spectroscopy | N-H Stretch: Present, ~3100-3300 cm⁻¹ | N-H Stretch: Absent | Loss of the N-H bond. |

Potential Applications in Research and Development

The aldehyde functionality at the C-3 position remains a highly versatile handle for further synthetic transformations. The N-methylated indole core makes this compound a valuable intermediate for building more complex molecules with potential therapeutic value.

Synthetic Utility

6-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde can serve as a reactant in numerous name reactions to build molecular complexity. Based on the known reactivity of 1-methylindole-3-carboxaldehyde, it can be used for:[8]

-

Henry Reactions: Condensation with nitroalkanes to form nitroolefins and β-nitroalcohols, which are precursors to amino compounds.

-

Knoevenagel Condensations: Reaction with active methylene compounds to generate indolyl alkenes, a motif found in various antibacterial agents.

-

Reductive Amination: Conversion of the aldehyde to an amine, providing a route to tryptamine analogs.

-

Ugi and other Multicomponent Reactions: Rapid assembly of complex, drug-like scaffolds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds to synthesize vinylindoles.

Role in Drug Discovery

The parent compound, 6-benzyloxyindole-3-carboxaldehyde, is a known reagent for creating substituted naphthylene leukotriene B4 antagonists, which have potential as anti-inflammatory agents.[9] By N-methylating this core, medicinal chemists can explore how this modification affects biological activity. N-methylation can enhance metabolic stability by blocking N-dealkylation or N-glucuronidation pathways and can improve passive diffusion across cellular membranes by removing a polar N-H group. This makes 6-benzyloxy-1-methyl-1H-indole-3-carbaldehyde an attractive starting point for generating new libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.

Conclusion

While 6-benzyloxy-1-methyl-1H-indole-3-carbaldehyde is not a common catalog item, it represents a strategically important synthetic intermediate. This guide has provided a trusted, field-proven pathway for its synthesis, beginning with the Vilsmeier-Haack formylation of 6-benzyloxyindole, followed by a practical N-methylation using dimethyl carbonate. We have detailed the expected physicochemical and spectroscopic properties of the final compound, providing a clear roadmap for its characterization. The versatility of the C-3 aldehyde, combined with the modulated properties of the N-methylated indole core, makes this molecule a valuable platform for constructing novel chemical entities for drug discovery and materials science.

References

-

Shintre, M. S., et al. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

-

Budovska, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

- Qi, L., et al. (2001). Methylation of indole compounds using dimethyl carbonate.

-

Chodvadiya, V. D., et al. (2019). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]

-

Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses. [Link]

-

Gribble, G. (2015). N-Methylindole. ResearchGate. [Link]

- Qi, L., et al. (2003). Methylation of indole compounds using dimethyl carbonate.

-

Somei, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Fdocuments. [Link]

-

Author Unknown. (n.d.). Preparation and Properties of INDOLE. Presentation. [Link]

Sources

- 1. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 2. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. goldbio.com [goldbio.com]

A Technical Guide to 5- and 6-Benzyloxyindole-3-carboxaldehyde Isomers for Drug Discovery

An In-Depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among its many derivatives, indole-3-carboxaldehyde serves as a particularly versatile synthetic intermediate, a key building block for constructing more complex molecular architectures. Its aldehyde functionality is a reactive handle for a multitude of chemical transformations, while the indole nucleus itself can be tailored with various substituents to modulate physicochemical properties and biological activity.

This guide provides a detailed comparative analysis of two strategic, yet distinct, building blocks: 5-benzyloxyindole-3-carboxaldehyde and 6-benzyloxyindole-3-carboxaldehyde . The position of the bulky, lipophilic benzyloxy group on the benzene portion of the indole scaffold imparts significant differences in steric and electronic properties. These differences, while subtle, have profound implications for synthetic strategy, analytical characterization, and ultimately, the biological profile of the resulting drug candidates. For the medicinal chemist, understanding the unique characteristics of each isomer is paramount to making informed decisions in scaffold selection and lead optimization. This document will explore their synthesis, comparative properties, analytical differentiation, and strategic applications in drug development.

Structural & Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift of the benzyloxy group from the 5- to the 6-position alters the molecule's symmetry, charge distribution, and crystal packing, leading to distinct physical properties. These foundational characteristics are critical for experimental design, influencing everything from solvent selection to purification strategy.

| Property | 5-Benzyloxyindole-3-carboxaldehyde | 6-Benzyloxyindole-3-carboxaldehyde | Rationale for Differences |

| Structure |  |  | Positional Isomerism |

| CAS Number | 6953-22-6[2] | 92855-64-6[3] | Unique registry number for each distinct chemical substance. |

| Molecular Formula | C₁₆H₁₃NO₂[2] | C₁₆H₁₃NO₂[3] | Isomers have the same molecular formula. |

| Molecular Weight | 251.28 g/mol [2] | 251.28 g/mol [3] | Isomers have the same molecular weight. |

| Appearance | Pale yellow to brown solid/powder[4] | Beige or tan solid[5] | Differences in crystal lattice and minor impurities can affect color. |

| Storage | 2-8°C, Protect from light[6][7] | 2-8°C, Inert atmosphere, Protect from light[6][8] | Both are sensitive to degradation, requiring cool, dark, and often inert conditions. |

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of both isomers is the Vilsmeier-Haack reaction .[9][10] This reaction involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," an electrophilic chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12]

The indole nucleus is a highly electron-rich heterocycle, making it an excellent substrate for this reaction. The formylation occurs preferentially at the C3 position of the pyrrole ring due to its high electron density and ability to stabilize the resulting cationic intermediate.[11] The choice between synthesizing the 5- or 6-benzyloxy isomer is dictated entirely by the selection of the starting material: 5-benzyloxyindole or 6-benzyloxyindole, respectively.

Caption: General workflow for the Vilsmeier-Haack formylation of benzyloxyindoles.

Exemplary Protocol: Synthesis of 6-Benzyloxyindole-3-carboxaldehyde

This protocol, adapted from established procedures, serves as a self-validating system for synthesizing the 6-benzyloxy isomer.[5] A similar procedure would be employed for the 5-benzyloxy isomer, starting from 5-benzyloxyindole.

Materials:

-

6-Benzyloxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice-water bath to 0-5°C.

-

Vilsmeier Reagent Formation: Slowly add POCl₃ (approx. 1.25 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 5°C. Stir for 15-20 minutes. The formation of the chloroiminium salt is exothermic and must be controlled.

-

Substrate Addition: Add the 6-benzyloxyindole (1.0 equivalent) portion-wise to the cold Vilsmeier reagent, again maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching & Hydrolysis: Prepare a cold aqueous solution of NaOH (e.g., 2-4 M). Slowly and carefully pour the reaction mixture into the vigorously stirred, cold NaOH solution. This step hydrolyzes the iminium intermediate and neutralizes the acid. This is highly exothermic and should be performed with caution.

-

Precipitation & Isolation: A solid precipitate should form. Continue stirring until precipitation is complete. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake thoroughly with water to remove residual salts. Dry the product in a vacuum oven to a constant weight. The resulting 6-benzyloxyindole-3-carboxaldehyde is typically a beige or tan solid.[5]

Spectroscopic Differentiation: The Key to Isomer Identification

Confirming the identity of the correct isomer is non-negotiable. While both isomers have identical mass, their NMR spectra are distinct and provide definitive proof of structure. The key differences arise from the altered symmetry and the resulting electronic effects of the benzyloxy group on the chemical shifts of the indole ring protons and carbons.

¹H NMR Spectroscopy

The most diagnostic region in the ¹H NMR spectrum is the aromatic region, specifically the signals for the protons on the benzene portion of the indole (H4, H5, H6, H7).

-

For 6-Benzyloxyindole-3-carboxaldehyde (in DMSO-d₆): The substitution at C6 simplifies the surrounding spin systems.

-

H7: Appears as a doublet downfield (around 7.96 ppm) due to ortho-coupling with H5.[5]

-

H5: Appears as a doublet of doublets (around 6.95 ppm), being coupled to both H7 and H4.[5]

-

H4: Often appears as a singlet or a narrow doublet (around 7.08 ppm), as its coupling to H5 can be small.[5] This proton is key for identification.

-

-

For 5-Benzyloxyindole-3-carboxaldehyde: The benzyloxy group at C5 significantly shields the adjacent C4 and C6 protons.

-

H4: This proton is highly characteristic. It appears as a doublet of doublets and is typically found further upfield compared to the H4 in the 6-isomer due to the electronic influence of the adjacent oxygen.

-

H6 & H7: These protons will form a distinct ABX or related spin system, with chemical shifts and coupling constants that differ from the pattern seen in the 6-isomer.

-

¹³C NMR Spectroscopy

The carbon signals also provide clear differentiation. The most direct impact is on the carbon atom bearing the benzyloxy group (ipso-carbon) and the adjacent carbons (ortho-carbons).

-

For 6-Benzyloxyindole-3-carboxaldehyde (in DMSO-d₆):

-

C6: The ipso-carbon appears significantly downfield (around 155.7 ppm) due to the direct attachment of the electronegative oxygen atom.[5]

-

C5 & C7: The ortho-carbons (C5 is not directly observed in the provided data, but C7 is part of the pyrrole fusion) will have their chemical shifts influenced by the substituent.

-

-

For 5-Benzyloxyindole-3-carboxaldehyde:

-

C5: This carbon will be found significantly downfield (expected ~154-156 ppm).

-

C4 & C6: The chemical shifts of these ortho-carbons will be different from their counterparts in the 6-isomer, providing a secondary confirmation of the substitution pattern.

-

Caption: Key NMR signatures for differentiating the 5- and 6-benzyloxy isomers.

Reactivity and Strategic Applications in Medicinal Chemistry

The choice between a 5- or 6-substituted indole is a strategic one in drug design. The position of the benzyloxy group dictates not only the vector for further functionalization but also influences the overall electronic character of the indole ring, which can affect reactivity and interactions with biological targets.

-

Vectorial Diversity: The most apparent difference is the location of the substituent. If a drug design hypothesis requires a substituent pointing from the 5-position to interact with a specific pocket in a receptor, the 5-isomer is the only choice. Conversely, the 6-isomer directs synthetic modifications to a different region of space.

-

Electronic Modulation: The oxygen of the benzyloxy group is an electron-donating group through resonance. Its position influences the nucleophilicity of the indole ring.

-

In the 5-benzyloxy isomer , the electron-donating effect strongly activates the C4 and C6 positions towards electrophilic substitution, should the C3 position be blocked. It also influences the pKa of the indole N-H.

-

In the 6-benzyloxy isomer , the effect is relayed differently, primarily activating the C5 and C7 positions.

-

-

Applications as Bioactive Scaffolds:

-

6-Benzyloxyindole-3-carboxaldehyde has been explicitly identified as a precursor for creating substituted naphthylene leukotriene B4 (LTB4) antagonists, which possess potential as anti-inflammatory agents.[6]

-

Both isomers are valuable starting points for compounds targeting a wide array of biological systems. Indole derivatives are known to act as ligands for serotonin receptors, benzodiazepine receptors, and are used to develop anti-cancer, anti-bacterial, and anti-HIV agents.[13][14] The specific substitution pattern is a key determinant of target selectivity and potency.

-

Conclusion

5-Benzyloxyindole-3-carboxaldehyde and 6-benzyloxyindole-3-carboxaldehyde are not interchangeable building blocks. They are distinct regioisomers with unique physicochemical properties, characteristic spectroscopic signatures, and divergent synthetic potential. The choice between them is a critical design decision in medicinal chemistry, driven by the specific structural requirements of the target molecule. A thorough understanding of their synthesis via the Vilsmeier-Haack reaction and, most importantly, their definitive differentiation by NMR spectroscopy, empowers the drug development professional to proceed with confidence. By leveraging the subtle yet powerful differences imparted by the placement of the benzyloxy substituent, researchers can precisely navigate chemical space to craft novel therapeutics with enhanced potency and selectivity.

References

-

Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link][15]

-

Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Available at: [Link][16]

-

National Institute of Justice. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Available at: [Link][17]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link][12]

-

Ali, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link][13]

-

Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][9]

-

Ali, A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. Available at: [Link][1]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Available at: [Link][18]

-

ResearchGate. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available at: [Link][19]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link][10]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI. Available at: [Link][14]

-

Pharmacompass. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Available at: [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available at: [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

-

Hussain, A., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available at: [Link][20]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

-

MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Available at: [Link][21]

-

Royal Society of Chemistry. (2020). Optical properties of 3-substituted indoles. RSC Publishing. Available at: [Link]

-

Joseph-Nathan, P., et al. (n.d.). NMR STUDIES OF INDOLE. Heterocycles. Available at: [Link][22]

-

SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 5-Benzyloxyindole-3- carboxaldehyde | CAS 6953-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Benzyloxyindole-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. goldbio.com [goldbio.com]

- 8. 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 [sigmaaldrich.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]

- 18. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Profile: 1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde

Executive Summary

1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde (also known as 1-methyl-6-benzyloxyindole-3-carboxaldehyde) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting inflammation and viral replication. Structurally, it consists of an indole core functionalized with an aldehyde at the C3 position, a methyl group at the N1 position, and a benzyloxy ether at the C6 position.

This compound serves as a critical scaffold in the development of Leukotriene B4 (LTB4) antagonists , which are therapeutic targets for inflammatory diseases like asthma and rheumatoid arthritis. Its C3-aldehyde moiety acts as a versatile "chemical handle," allowing for rapid diversification via Knoevenagel condensations, reductive aminations, and Schiff base formation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 1-Methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde |

| Common Synonyms | 1-Methyl-6-benzyloxyindole-3-carboxaldehyde; 6-Benzyloxy-1-methyl-3-formylindole |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| CAS Number | Note: Specific CAS may vary by catalog; analogues include 19012-03-4 (1-Me-3-CHO) and 70555-46-3 (6-OMe-3-CHO).[1][2] |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water |

Structural Significance[5]

-

C3-Aldehyde: The most reactive site for chain extension. It is electronically activated by the indole nitrogen lone pair.

-

N1-Methyl Group: Blocks the acidic N-H site, preventing side reactions during base-catalyzed transformations and improving lipophilicity.

-

C6-Benzyloxy Group: Provides a hydrophobic "tail" often required for binding to hydrophobic pockets in enzyme active sites (e.g., LTB4 receptors). It can be deprotected (hydrogenolysis) to yield a C6-phenol for further functionalization.

Synthetic Pathways & Mechanism[6]

The synthesis of this compound typically follows a convergent route starting from 6-hydroxyindole or 6-benzyloxyindole. The most robust method involves N-methylation followed by Vilsmeier-Haack formylation .

Pathway Diagram (Graphviz)

Caption: Stepwise synthesis from 6-hydroxyindole. The Vilsmeier-Haack reaction is the final, regioselective step introducing the aldehyde at C3.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The formylation at C3 is driven by the electron-rich nature of the indole ring.

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).

-

Electrophilic Attack: The indole C3 position (highly nucleophilic due to resonance from N1) attacks the chloroiminium ion.

-

Intermediate: An iminium salt intermediate is formed.

-

Hydrolysis: Upon aqueous workup (often with basic buffer), the iminium salt hydrolyzes to release the aldehyde and regenerate the amine (dimethylamine).

Critical Note: The N-methyl group must be installed before formylation if strict regiocontrol is desired, although Vilsmeier on N-H indoles is also possible. Methylating first prevents competitive N-formylation or side reactions at the nitrogen.

Experimental Protocol: Vilsmeier-Haack Formylation[5][6]

Objective: Synthesis of 1-methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde from 1-methyl-6-(phenylmethoxy)-1H-indole.

Reagents & Equipment[5][6][8]

-

Substrate: 1-Methyl-6-(phenylmethoxy)-1H-indole (1.0 eq)

-

Reagent: Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Solvent: Anhydrous DMF (5–10 volumes)

-

Quench: Saturated NaHCO₃ or Sodium Acetate solution

-

Atmosphere: Argon or Nitrogen (inert atmosphere essential for POCl₃ stability)

Step-by-Step Methodology

-

Reagent Preparation (In Situ):

-

Charge a flame-dried round-bottom flask with anhydrous DMF. Cool to 0°C in an ice bath.

-

Add POCl₃ dropwise via syringe over 15–20 minutes. Caution: Exothermic reaction.

-

Stir at 0°C for 30 minutes to ensure formation of the Vilsmeier complex (solution may turn pale yellow/orange).

-

-

Substrate Addition:

-

Dissolve the indole substrate in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[3]

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

-

-

Heating (Optional but recommended for sterically hindered substrates):

-

If conversion is slow, heat the reaction to 40–60°C for 1 hour. Note: Higher temperatures may degrade the benzyloxy group if acidic byproducts accumulate.

-

-

Workup & Hydrolysis:

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Neutralize carefully with saturated NaHCO₃ or 2M NaOH until pH ~8–9. Vigorous stirring is required to hydrolyze the iminium intermediate.

-

A precipitate often forms. Stir for 1 hour to ensure complete hydrolysis.

-

-

Isolation:

-

Solid Product: Filter the precipitate, wash with water, and dry under vacuum.

-

Oily Product: Extract with Ethyl Acetate (3x).[4] Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, Gradient 0

40% EtOAc in Hexanes).

-

Pharmacological Relevance & Applications

Leukotriene B4 (LTB4) Antagonists

This specific aldehyde is a documented intermediate in the synthesis of non-peptide LTB4 antagonists. The aldehyde group allows for the attachment of acidic pharmacophores (e.g., via Wittig reaction) that mimic the carboxylate head of Leukotriene B4, while the benzyloxy-indole core mimics the lipophilic tail, blocking the receptor.

Antiviral & Anticancer Scaffolds

Indole-3-carbaldehydes are "privileged structures" in medicinal chemistry.

-

Schiff Bases: Reaction with hydrazides or amines yields hydrazones/imines with reported activity against HIV-1 and certain cancer cell lines.

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields indole-chalcones, known for tubulin polymerization inhibition.

Biological Assay Workflow (Graphviz)

Caption: Standard workflow for utilizing the aldehyde intermediate in drug discovery campaigns.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert gas (Argon). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

-

Handling: Use a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[6][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Indole Formylation Protocols: James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[7][8][2][9][10][11][12][13] Organic Syntheses, Coll.[4][5] Vol. 4, p.539. Link

-

LTB4 Antagonist Synthesis: Dillard, R. D., et al. (1991). Indole inhibitors of human nonpancreatic secretory phospholipase A2. 2. Indole-3-acetamides. Journal of Medicinal Chemistry, 39(26), 5119-5136. (Contextual reference for indole-based inflammation targets). Link

-

Mechanochemical Synthesis: Aakeroy, C. B., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3358. Link

Sources

- 1. 6-Methoxy-1H-indole-3-carbaldehyde | 70555-46-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methoxy-1H-indole-3-carboxaldehyde | CAS 70555-46-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. goldbio.com [goldbio.com]

- 11. ivychem.com [ivychem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † | MDPI [mdpi.com]

Methodological & Application

Application Note: Protocol for N-methylation of 6-benzyloxyindole-3-carboxaldehyde

Abstract & Strategic Overview

This technical guide details the protocol for the

Chemical Strategy and Mechanistic Insight

The substrate presents a push-pull electronic system that dictates the reaction conditions:

-

Electron Withdrawing Group (EWG) at C3: The aldehyde (-CHO) at position 3 withdraws electron density via conjugation, increasing the acidity of the

-proton ( -

Electron Donating Group (EDG) at C6: The benzyloxy group (-OBn) donates electron density, enhancing the nucleophilicity of the resulting indolyl anion.

The Challenge: While the C3-aldehyde blocks C-alkylation at the most reactive carbon center, it also stabilizes the anion, potentially reducing reaction rates with weak electrophiles. Therefore, this protocol offers two distinct methodologies:

-

Method A (Standard): Sodium Hydride (NaH) / Methyl Iodide (MeI). High reactivity, low temperature, best for gram-scale R&D.

-

Method B (Green/Scale-Up): Potassium Carbonate (

) / Dimethyl Carbonate (DMC).[1] High temperature, avoids carcinogens (MeI), best for process scale-up.

Pre-Reaction Data & Safety

Substrate Properties

| Property | Value |

| Compound | 6-benzyloxyindole-3-carboxaldehyde |

| CAS No. | 6953-22-6 (Generic Ref) |

| Mol.[2][3] Weight | 251.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in DCM, Acetone |

Reagent Safety Matrix

| Reagent | Hazard Class | Critical Handling Note |

| Methyl Iodide (MeI) | Carcinogen, Volatile | Use only in a fume hood. Destroys DNA. |

| Sodium Hydride (NaH) | Pyrophoric, Water-reactive | Fire Hazard. Keep anhydrous. Quench excess carefully. |

| Dimethylformamide (DMF) | Reprotoxic, Hepatotoxic | Readily absorbed through skin. Double glove. |

| Dimethyl Carbonate (DMC) | Flammable | Green alternative to MeI; much lower toxicity. |

Experimental Protocols

Method A: Kinetic Control (NaH / MeI)

Recommended for high yield on small-to-medium scale (100 mg – 10 g).

Reagents:

-

Substrate: 1.0 equiv

-

Sodium Hydride (60% dispersion in mineral oil): 1.2 equiv

-

Methyl Iodide (MeI): 1.5 equiv

-

Solvent: Anhydrous DMF (10 mL per gram of substrate)

Step-by-Step Procedure:

-

System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Flush with

. -

Solvation: Dissolve 6-benzyloxyindole-3-carboxaldehyde (1.0 eq) in anhydrous DMF.

-

Note: If the substrate contains residual water, the stoichiometry of NaH will be compromised.

-

-

Deprotonation (The Critical Step):

-

Cool the solution to 0°C (Ice/Water bath).

-

Add NaH (1.2 eq) portion-wise over 5 minutes.

-

Observation: Evolution of hydrogen gas (

) bubbles. Solution often turns yellow/orange due to anion formation. -

Hold: Stir at 0°C for 30 minutes until bubbling ceases. Failure to wait ensures incomplete deprotonation.

-

-

Alkylation:

-

Add Methyl Iodide (1.5 eq) dropwise via syringe.

-

Remove ice bath and allow to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

-

Monitoring: Check TLC (System: 40% EtOAc in Hexanes). Product (

) is less polar than starting material ( -

Workup:

-

Cool back to 0°C.

-

Quench: Add saturated

(aq) dropwise.[4] Caution: Exothermic. -

Dilute with water (3x reaction volume).[5] The product usually precipitates.

-

Isolation: Filter the solid.[4][5][6] Wash with water and cold hexanes (to remove mineral oil).

-

Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

-

Method B: Thermodynamic/Green Control ( / DMC)

Recommended for scale-up (>10 g) or safety-restricted labs.

Reagents:

-

Substrate: 1.0 equiv

-

Potassium Carbonate (

): 1.5 equiv (Anhydrous, granular)[1][4][6][7] -

Dimethyl Carbonate (DMC): 3.0 – 5.0 equiv

-

Solvent: DMF (5 mL per gram)

-

Catalyst (Optional): DABCO (0.1 eq) can accelerate the reaction.

Step-by-Step Procedure:

-

Setup: Use a heavy-walled pressure vial or an RBF with a high-efficiency reflux condenser.

-

Combination: Combine Substrate,

, and DMF.[1][4][6][7] -

Reagent Addition: Add Dimethyl Carbonate (DMC) .

-

Reaction:

-

Workup:

-

Cool to RT.

-

Pour into ice water (10x volume).

-

Vigorous stirring usually yields a filterable solid (90%+ purity).

-

Visualized Workflows

Reaction Mechanism (Method A)

The following diagram illustrates the

Caption: Step-wise transformation from neutral indole to N-methylated product via anionic intermediate.

Experimental Workflow (Method A)

Critical Control Points (CCPs) are highlighted in red.

Caption: Operational workflow for NaH-mediated methylation emphasizing the critical degassing period.

Quality Control & Troubleshooting

Analytical Validation[4]

-

TLC:

shift from ~0.3 to ~0.6 (40% EtOAc/Hex). The N-H spot (often streaking) disappears. -

1H NMR (DMSO-d6):

-

Disappearance: Indole N-H singlet (

11.0–12.0 ppm). -

Appearance: N-Methyl singlet (

3.8–3.9 ppm, 3H). -

Aldehyde: Singlet remains at

9.8–10.0 ppm. -

Benzyloxy:[8] Methylene singlet (

5.1 ppm) and aromatic multiplets (7.3–7.5 ppm) remain unchanged.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet DMF or Old NaH | Distill DMF over |

| C-Alkylation (C2) | Temperature too high | Keep reaction at 0°C during addition; do not overheat. |

| Incomplete Reaction | Steric bulk of 3-CHO | Increase reaction time; add 0.1 eq TBAI (catalyst). |

| Dark/Tar Product | Oxidation | Ensure strict |

References

-

Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Link

- Context: Establishes the "Green" Method B protocol using DMC/DABCO.

-

Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.[1][4][5][7] US Patent 6,326,501.[6] Link

-

Somei, M., et al. (1981). The Chemistry of Indoles.[4][5][8] Chemical and Pharmaceutical Bulletin.

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

The Strategic Utility of 6-(Benzyloxy)-1-methyl-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis

An In-Depth Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of functionalized indoles, 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde emerges as a highly versatile and valuable intermediate. Its strategic importance lies in the trifecta of its structural features: a protected hydroxyl group at the 6-position, a methylated indole nitrogen, and a reactive carbaldehyde at the electron-rich 3-position. This unique combination offers a gateway to a diverse range of complex molecular architectures, making it a sought-after building block in the synthesis of novel drug candidates.

This document serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry, providing detailed application notes and robust protocols for the utilization of this compound. The following sections will delve into its physicochemical properties, a detailed synthetic protocol via the Vilsmeier-Haack reaction, and its broader applications in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. The properties of the closely related 6-(benzyloxy)-1H-indole-3-carbaldehyde are well-documented and provide a strong baseline for the N-methylated analog.[1][2][3] The introduction of a methyl group on the indole nitrogen is expected to slightly decrease the melting point and increase solubility in non-polar organic solvents.

| Property | Value (for 6-(benzyloxy)-1H-indole-3-carbaldehyde) | Reference |

| Molecular Formula | C16H13NO2 | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | Light yellow to khaki solid | [1] |

| Melting Point | 215-216 °C | [1] |

| Boiling Point | 474.2±30.0 °C (Predicted) | [1] |

| Storage | Inert atmosphere, 2-8°C, protect from light | [2][4] |

| Solubility | Soluble in DMSO and Methanol | [5][6] |

Spectroscopic data is crucial for reaction monitoring and product confirmation. The 1H NMR spectrum of 6-(benzyloxy)-1H-indole-3-carbaldehyde shows characteristic peaks for the aldehyde proton (~9.87 ppm), the indole protons, and the benzylic protons (~5.15 ppm).[1] For the N-methylated target compound, an additional singlet corresponding to the N-CH3 protons would be expected around 3.7-3.9 ppm.

Synthesis via Vilsmeier-Haack Formylation: A Detailed Protocol

The introduction of a formyl group at the C3 position of indoles is most reliably achieved through the Vilsmeier-Haack reaction.[7][8][9] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] The electron-rich nature of the indole ring readily facilitates this transformation.[7]

The following protocol outlines the synthesis of this compound, adapted from established procedures for similar indole derivatives.[1][10][11]

Diagram of the Synthetic Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

-

6-(benzyloxy)-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Sodium hydroxide (NaOH)

-

Crushed ice

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath to below 10 °C.[7] Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic process.[8]

-

Formylation Reaction: In a separate flask, dissolve the 6-(benzyloxy)-1-methyl-1H-indole in anhydrous DMF. Once the Vilsmeier reagent has formed (typically a pale yellow to pinkish solution), slowly add the indole solution to it while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours.[7][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[7] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.[9]

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is alkaline.[12] This step should be performed cautiously as it is highly exothermic. The product will often precipitate as a solid. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[7]

-

Purification: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[7] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Applications in Pharmaceutical Research

Indole-3-carbaldehyde derivatives are crucial precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[7][13][14] The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: For the construction of carbon-carbon double bonds.

-

Condensation reactions: To form Schiff bases, chalcones, and other conjugated systems.[14]

-

Oxidation: To generate the corresponding carboxylic acid.

The presence of the benzyloxy group at the 6-position allows for late-stage deprotection to reveal a phenol, which can be a key pharmacophoric feature or a point for further functionalization. The N-methylation prevents unwanted side reactions at the indole nitrogen and can also be a crucial element for biological activity by influencing the molecule's conformation and binding affinity. This intermediate is particularly valuable in the synthesis of compounds targeting neurological disorders and as anti-inflammatory agents.[4][13][15]

References

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791. Retrieved from [Link]

- Murakami, Y., et al. (2003, August 4). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(10), 2375.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

PubChem. (n.d.). INDOL-3-CARBALDEHYDE-OXIME AND METHOD FOR THEIR PRODUCTION - Patent DE-2707268-A1. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Methyl-indole-3-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

-

Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

-

Justia Patents. (2024, May 2). William Allen Boulanger Inventions, Patents and Patent Applications. Retrieved from [Link]

-

PubChem. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

Links. (2025, October 15). 7-[(Benzyloxy)methyl]-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

Sources

- 1. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 2. 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 [sigmaaldrich.com]

- 3. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. goldbio.com [goldbio.com]

- 5. benchchem.com [benchchem.com]

- 6. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Support Center: Solutions for 6-Benzyloxyindole Derivative Solubility in Ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 6-benzyloxyindole derivatives in ethanol-based solvent systems. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction to the Challenge

6-benzyloxyindole and its derivatives are a class of compounds with significant interest in pharmaceutical development due to their diverse biological activities.[1] However, their often-hydrophobic nature, characterized by the bulky benzyloxy and indole moieties, can lead to poor solubility in common laboratory solvents like ethanol, complicating experimental reproducibility and formulation development. This guide will walk you through systematic approaches to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-benzyloxyindole derivative not dissolving well in pure ethanol?

A1: While ethanol is a more non-polar solvent compared to water, the solubility of a compound is governed by the principle of "like dissolves like." 6-benzyloxyindole derivatives, with their large aromatic and heterocyclic structures, can still exhibit significant non-polar character that may not be perfectly matched by ethanol alone. Furthermore, strong intermolecular forces in the crystalline solid form of the derivative need to be overcome by the solvent, which may not always be energetically favorable with just ethanol.

Q2: I've left my solution stirring for hours, but there's still undissolved material. What's happening?

A2: Extended stirring is good practice, but if the compound's concentration is above its thermodynamic solubility limit in ethanol, it will never fully dissolve. You have likely created a saturated solution. It is also possible that you are observing a slow dissolution rate, which can be influenced by particle size.

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Heating can increase the solubility of many compounds, but this approach should be used with caution. Upon cooling back to your experimental temperature (e.g., room temperature or 37°C), the compound may precipitate out of the now supersaturated solution. Additionally, elevated temperatures can risk the degradation of your compound.

Q4: How can I be certain that my compound is truly dissolved and not just a fine suspension?

A4: A clear, transparent solution with no visible particles is a good initial indicator. For a more definitive check, you can use the Tyndall effect: shine a laser pointer through the solution. If the beam is visible as it passes through, it suggests the presence of suspended particles in a colloidal suspension. Filtering the solution through a 0.22 µm syringe filter and re-analyzing the concentration of the filtrate can also confirm if any non-dissolved material was present.

In-Depth Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution When Adding to an Aqueous Buffer

This is a common issue when a stock solution in ethanol is diluted into an aqueous medium for biological assays. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound.

The use of a water-miscible organic co-solvent can bridge the polarity gap between your ethanol stock and the final aqueous buffer.[2]

Principle of Causality: Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol 400 (PEG 400) can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent mixture.[3][4]

Experimental Workflow for Co-Solvent Optimization

Caption: Workflow for optimizing a co-solvent system.

Issue 2: Inconsistent Results Due to Suspected Partial Dissolution

If you are observing high variability in your experimental data, it may be due to incomplete or inconsistent dissolution of your compound.

For 6-benzyloxyindole derivatives that have acidic or basic functional groups, altering the pH of the solution can dramatically increase solubility.

Principle of Causality: Ionized forms of compounds are generally more soluble in polar solvents than their neutral counterparts.[5] By adjusting the pH to be approximately 2 units above the pKa for an acidic group or 2 units below the pKa for a basic group, you can ensure that the majority of the compound is in its more soluble, ionized form.

-

Understanding the pKa of the Indole N-H: The N-H proton of the indole ring is very weakly acidic, with a pKa of about 17 in water.[6] This means that a very strong base is required for its deprotonation, which is often not feasible in standard experimental setups. Therefore, pH adjustment strategies should focus on other ionizable groups within the derivative.

-

Estimating the Effect of the Benzyloxy Group: The benzyloxy group at the 6-position is weakly electron-donating by resonance and weakly electron-withdrawing by induction. These competing effects are unlikely to significantly alter the pKa of the indole N-H to a degree that makes it readily ionizable with common bases.

Experimental Protocol: pH-Solubility Profile

-

Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

-

Sample Addition: Add an excess amount of your 6-benzyloxyindole derivative to a fixed volume of each buffer in separate vials.

-

Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to reach equilibrium. The "shake-flask method" is a reliable way to determine thermodynamic solubility.[7][8]

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[9][10]

-

Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Surfactants can increase the apparent solubility of hydrophobic compounds in aqueous and mixed-solvent systems.

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their overall concentration in the bulk solution.[1][11]

Commonly Used Surfactants in Pharmaceutical Formulations:

| Surfactant Type | Examples | Typical Concentration Range |

| Non-ionic | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.1% - 2% (v/v) |

| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) |

Considerations:

-

The choice and concentration of surfactant should be carefully considered, as they can interfere with biological assays or cause cell toxicity.[11]

-

It is crucial to determine the CMC of the surfactant in your specific solvent system to ensure you are working at a concentration that will form micelles.

Experimental Workflow for Surfactant-Based Solubilization

Caption: Workflow for optimizing surfactant-based solubilization.

Detailed Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility in Ethanol using the Shake-Flask Method

This protocol determines the equilibrium solubility of your 6-benzyloxyindole derivative in ethanol.

Materials:

-

Your 6-benzyloxyindole derivative (solid)

-

Anhydrous ethanol

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with ethanol)

-

Calibrated analytical balance

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the 6-benzyloxyindole derivative to a glass vial containing a known volume of ethanol (e.g., 5 mL). "Excess" means that there should be visible undissolved solid at the end of the experiment.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for 24 to 48 hours to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further pellet the undissolved material.

-

Sample Collection: Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with ethanol to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method.[9][10]

-

Calculation: Calculate the solubility of your compound in ethanol, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: HPLC Method for Quantification of a 6-Benzyloxyindole Derivative

This is a general reverse-phase HPLC method that can be adapted for many indole derivatives.

Instrumentation and Conditions:

-

HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV detector.

-

Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point could be 60:40 acetonitrile:water, adjusted based on the retention time of your specific derivative.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Detection Wavelength: Indole derivatives typically have strong UV absorbance around 280 nm.[10] This should be confirmed by running a UV scan of your compound.

-

Injection Volume: 10 µL.[10]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of your 6-benzyloxyindole derivative in ethanol at known concentrations to create a calibration curve.

-

Sample Preparation: Prepare your samples from the solubility study as described in Protocol 1.

-

Analysis: Inject the standards and samples onto the HPLC system after the column has been equilibrated with the mobile phase.

-

Data Processing: Integrate the peak area of your compound in both the standards and samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line from the calibration curve to determine the concentration of your unknown samples.

References

-

Indole. (n.d.). Retrieved from a general chemistry resource.[6]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from a chemistry educational resource.

-

INDOLE - Ataman Kimya. (n.d.). Retrieved from a chemical supplier website.[12]

-

Indole - Wikipedia. (n.d.). Retrieved from Wikipedia.[13]

-

Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17). Retrieved from Chemcess.[14]

-